molecular formula C19H11Cl2N3O3S B2850758 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 476298-65-4

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2850758
CAS No.: 476298-65-4
M. Wt: 432.28
InChI Key: IQUJCOGUWOGHKE-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H11Cl2N3O3S and its molecular weight is 432.28. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

N-substituted benzothiazole-2-yl-2-(2,3-dioxoindolin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activities using various tests in mice. One compound demonstrated significant anticonvulsant activity, showing effectiveness against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an effective anticonvulsant agent with a high safety margin. In silico studies including molecular docking were conducted to establish molecular interactions with Na+ channels and GABAA receptors, further confirming its drug likeness properties (Nath et al., 2021).

Molecular Structure and Interactions

Studies on similar compounds have elucidated their molecular structures, showcasing various intermolecular interactions such as hydrogen bonds and π interactions. These findings contribute to a deeper understanding of the compounds' chemical behaviors and potential applications in developing new therapeutics (Boechat et al., 2011). Additionally, the structural analysis of chlorophenyl and thiazole ring orientations in related acetamides provides insights into their molecular configurations, which could inform drug design and synthesis strategies (Saravanan et al., 2016).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using the 2-(4-aminophenyl)benzothiazole structure, were screened for antitumor activity against various human tumor cell lines. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Antibacterial Activity

The synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, including those with chlorophenyl components, have shown promising antimicrobial activity against various microorganisms. This suggests their potential application in developing new antimicrobial agents (Mistry et al., 2009).

α-Glucosidase Inhibitory Activity

The investigation into α-glucosidase inhibitory activity of 4-aryl-N-(2,4-thiazolidinedione-5-acetyl)-1,3-thiazol-2-amines revealed that certain derivatives exhibit significant inhibition. This finding suggests a potential therapeutic application in managing diabetes by regulating glucose levels (Koppireddi et al., 2014).

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3S/c20-13-6-5-10(7-14(13)21)15-9-28-19(22-15)23-16(25)8-24-17(26)11-3-1-2-4-12(11)18(24)27/h1-7,9H,8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUJCOGUWOGHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.